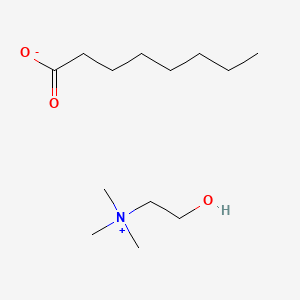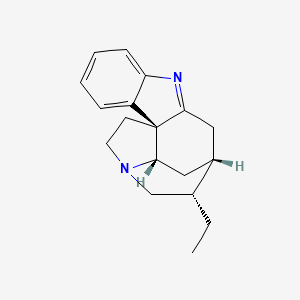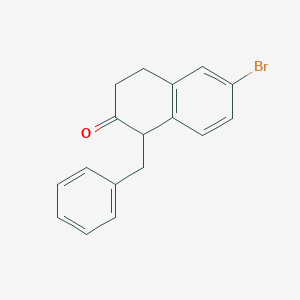
Magnesium;2-methylpropoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methylpropoxybenzene;bromide is an organometallic compound that combines magnesium, 2-methylpropoxybenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylpropoxybenzene;bromide typically involves the reaction of 2-methylpropoxybenzene with magnesium in the presence of bromine. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
2-methylpropoxybenzene+Mg+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methylpropoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Magnesium;2-methylpropoxybenzene;bromide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which magnesium;2-methylpropoxybenzene;bromide exerts its effects involves the coordination of the magnesium ion with various substrates. This coordination activates the substrates, facilitating chemical reactions. The molecular targets and pathways involved include:
Activation of carbonyl groups: The magnesium ion coordinates with carbonyl groups, making them more reactive.
Catalysis of polymerization reactions: The compound acts as a catalyst in the polymerization of vinyl monomers.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide (MgBr₂): Used as a catalyst in organic synthesis and has similar catalytic properties.
Magnesium chloride (MgCl₂): Another magnesium halide with applications in organic synthesis and industrial processes.
Magnesium iodide (MgI₂): Similar in structure and reactivity to magnesium bromide.
Uniqueness
Magnesium;2-methylpropoxybenzene;bromide is unique due to its specific structure, which combines the properties of magnesium bromide with the organic functionality of 2-methylpropoxybenzene. This unique combination allows it to act as a versatile catalyst in various chemical reactions, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C10H13BrMgO |
|---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
magnesium;2-methylpropoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MEFHSSNMOXLKLY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
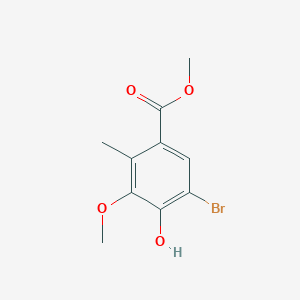
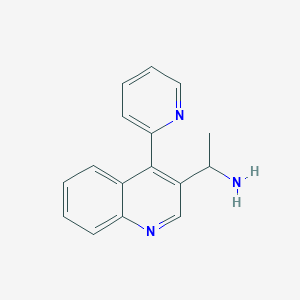
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)
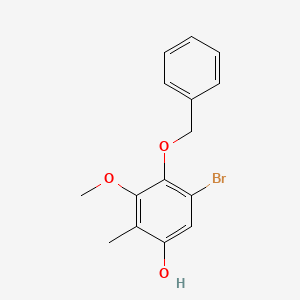
![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
